3-(4-methoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole
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Description
3-(4-methoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H14F3N5O2 and its molecular weight is 401.349. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties
Mode of Action
It is suggested that the compound may exert its effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
The compound appears to influence several biochemical pathways. It has been suggested to inhibit ER stress and the NF-kB inflammatory pathway . ER stress is a cellular process triggered by an imbalance of proteins in the ER, while NF-kB is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection.
Result of Action
The compound has been found to exhibit promising neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it has been found to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O2/c1-11-16(18-23-17(25-29-18)12-6-8-15(28-2)9-7-12)24-26-27(11)14-5-3-4-13(10-14)19(20,21)22/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWIRJAYJUUEAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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